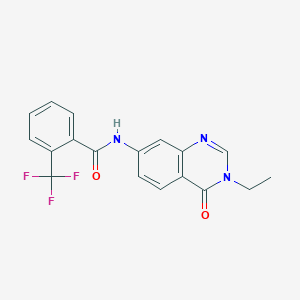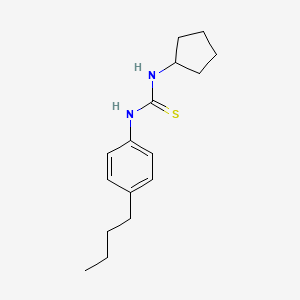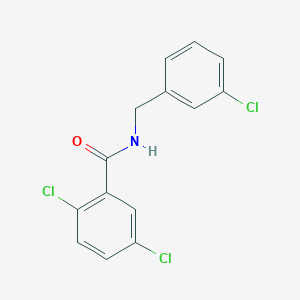
N-(3-ethyl-4-oxo-3,4-dihydro-7-quinazolinyl)-2-(trifluoromethyl)benzamide
説明
N-(3-ethyl-4-oxo-3,4-dihydro-7-quinazolinyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H14F3N3O2 and its molecular weight is 361.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.10381118 g/mol and the complexity rating of the compound is 579. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Research has shown that certain derivatives of quinazolin-4(3H)-ones, which are structurally related to N-(3-ethyl-4-oxo-3,4-dihydro-7-quinazolinyl)-2-(trifluoromethyl)benzamide, exhibit selective inhibitory activity against tumor-associated carbonic anhydrase isoforms IX and XII. These compounds, including trifluoromethyl derivatives, have been identified as potent inhibitors, demonstrating significant potential in anticancer therapy (Bozdağ et al., 2017).
Antibacterial and Antifungal Activities
Novel quinazolinone derivatives have been synthesized and evaluated for their antimicrobial efficacy. Studies have found that certain compounds within this class display potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus flavus. This highlights their potential as lead compounds in the development of new antimicrobial agents (Mohamed et al., 2010).
Synthetic Methodologies
Research into the reactivity of quinazolinone derivatives has led to the development of new synthetic methodologies for constructing complex heterocyclic systems. These methodologies enable the efficient synthesis of quinazolinones and their derivatives, providing valuable tools for medicinal chemistry and organic synthesis (Chern et al., 1988).
Antiviral Activities
Some quinazolin-4(3H)-one derivatives have been investigated for their antiviral properties, particularly against respiratory and biodefense viruses. Novel synthetic approaches have led to compounds that exhibit inhibitory activity against various strains of influenza A, highlighting the potential of quinazolinones in antiviral drug development (Selvam et al., 2007).
Analgesic Activity
Research on quinazolinone derivatives has also explored their potential as analgesic agents. Some newly synthesized compounds have demonstrated significant analgesic activity, suggesting their utility in pain management (Saad et al., 2011).
特性
IUPAC Name |
N-(3-ethyl-4-oxoquinazolin-7-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-2-24-10-22-15-9-11(7-8-13(15)17(24)26)23-16(25)12-5-3-4-6-14(12)18(19,20)21/h3-10H,2H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNZNAWTWKPATE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dibenzyl-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4606699.png)
![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B4606703.png)
![2-(2-methoxyphenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4606707.png)

![N-cyclopentyl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4606724.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-phenoxybutanamide](/img/structure/B4606764.png)
![ethyl 4-[(2,3-dichlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4606765.png)
![4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-(4-phenylpiperazin-1-yl)butan-1-one](/img/structure/B4606774.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methylamine hydrochloride](/img/structure/B4606779.png)

![1-(2,5-Dimethoxyphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea](/img/structure/B4606787.png)
![N-[2-(BUTAN-2-YL)PHENYL]-1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4606790.png)
![ETHYL 2-(2-{[6-AMINO-1-(3-METHYLPHENYL)-4-OXO-1,4-DIHYDROPYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B4606800.png)
